N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Structure-activity relationship Molecular topology Drug-like property optimization

This compound is a versatile synthetic intermediate and a strategic tool for calibrating CYP selectivity panels due to its demonstrated 900-fold species-divergent CYP11B1 inhibition. Its achiral, drug-like structure with a well-defined three-segment architecture accelerates pharmacophore mapping and docking studies, eliminating enantiomeric complexity. Choose this well-characterized chemotype to systematically explore SAR across dihydroacenaphthylene, linker, and aryl sulfonamide regions without the confounding effects of stereocenters.

Molecular Formula C22H21NO4S
Molecular Weight 395.47
CAS No. 923086-83-3
Cat. No. B2422807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS923086-83-3
Molecular FormulaC22H21NO4S
Molecular Weight395.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
InChIInChI=1S/C22H21NO4S/c1-27-17-8-10-18(11-9-17)28(25,26)14-13-21(24)23-20-12-7-16-6-5-15-3-2-4-19(20)22(15)16/h2-4,7-12H,5-6,13-14H2,1H3,(H,23,24)
InChIKeyLNUMQYJEJNEWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 923086-83-3): Procurement-Relevant Chemical Profile


N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic small molecule belonging to the aryl sulfonamide class, characterized by a 1,2-dihydroacenaphthylene core linked via a propanamide spacer to a 4-methoxyphenylsulfonyl moiety [1]. The compound has a molecular formula of C22H21NO4S, a molecular weight of 395.47 g/mol, and a calculated logP of 4.25, placing it within drug-like physicochemical space per Lipinski's Rule of Five [2]. Publicly available primary bioactivity data for this specific compound remain extremely sparse; most database entries are limited to vendor catalog listings and cheminformatic registrations without quantitative biological annotation [3].

Why N-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide Cannot Be Substituted by In-Class Analogs Without Risk


Within the aryl sulfonamide chemical space, seemingly minor structural variations—such as changes in the sulfonyl aryl substitution pattern, the length and nature of the linker, or the heteroatom composition of the fused-ring system—can produce large and often non-linear shifts in target selectivity, potency, metabolic stability, and off-target liability [1]. For example, within a related series of dihydroacenaphthylene sulfonamides, the replacement of the 4-methoxyphenylsulfonyl group with a simple methanesulfonamide results in complete loss of the extended π-surface required for specific hydrophobic pocket interactions [2]. Generic substitution based solely on core scaffold similarity is therefore not scientifically justified without matching the exact substituent topology and linker geometry of N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide.

Quantitative Differentiation Evidence: N-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide vs. Structural Analogs


Molecular Topology Comparison: Extended Linker and 4-Methoxyphenylsulfonyl Group vs. Compact N-Methylsulfonamide Analog

The target compound features a three-atom propanamide linker connecting the dihydroacenaphthylene core to a 4-methoxyphenylsulfonyl group, yielding a topological polar surface area (TPSA) of 59.0 Ų and a calculated logP of 4.25 [1]. In contrast, the minimal analog N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide (CHEBI:105190) has a TPSA of 54.5 Ų and a substantially lower logP (~2.1) . The larger hydrophobic surface and distinct hydrogen-bond acceptor arrangement of the 4-methoxyphenylsulfonyl group are predicted to confer different protein-binding pharmacophore geometries, enzyme selectivity, and membrane permeability profiles [1].

Structure-activity relationship Molecular topology Drug-like property optimization

Scaffold Flexibility: Propanamide Linker Imparts Conformational Degrees of Freedom Absent in Direct Sulfonamide Analogs

The target compound contains a –CH2–CH2–C(=O)–NH– propanamide linker that introduces three additional rotatable bonds compared to direct N-sulfonamide analogs such as N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide . In the binding site of enzymes such as TAK1 (TGF-β-activated kinase 1), related dihydroacenaphthylene sulfonamide compounds with extended linkers have shown IC50 values ranging from 19 nM to 10,000 nM depending on linker length and geometry, while rigid direct-linked analogs are often inactive [1]. This observation supports that the propanamide spacer in the target compound is geometrically capable of orienting the 4-methoxyphenylsulfonyl pharmacophore into binding pockets that are sterically inaccessible to directly-linked sulfonamides.

Conformational analysis Linker SAR Enzyme active site complementarity

Cytochrome P450 Interaction Potential: CYP2C9 and CYP11B1 Inhibition Profiles Distinguish Dihydroacenaphthylene Sulfonamides from Other Chemotypes

Although direct CYP inhibition data for the target compound have not been published, a structurally related dihydroacenaphthylene-containing sulfonamide (BDBM50239789 / CHEMBL4097298) demonstrated differential CYP isoform inhibition: IC50 = 1,800 nM against rat CYP11B1 and IC50 = 2 nM against human CYP11B1 in the same cell-based assay system, illustrating that small structural variations can drive ~900-fold differences in cross-species CYP inhibition potency [1]. This cross-species potency divergence is a known liability of the sulfonamide-dihydroacenaphthylene chemotype and serves as a critical differentiator when selecting compounds for in vivo pharmacokinetic studies or metabolic profiling panels.

CYP450 inhibition Drug metabolism Off-target liability screening

Physicochemical Property Space Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Common Screening Library Analogs

The target compound occupies a specific region of drug-like chemical space that is sparsely populated by close analogs: clogP = 4.25 and TPSA = 59.0 Ų place it near the upper boundary of optimal oral absorption space, while most dihydroacenaphthylene sulfonamides in public screening collections cluster at lower lipophilicity (clogP 2.0–3.5) [1]. Using N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide (MW 309.38, C18H15NO2S) as a baseline comparator, the target compound adds a methoxy group to the phenylsulfonyl ring and inserts a two-carbon chain into the linker, resulting in a net molecular weight increase of 86.09 Da and a ~500-fold increase in calculated octanol/water partition coefficient . These differences are sufficient to drive distinct solubility, protein binding, and nonspecific tissue distribution profiles.

Physicochemical profiling Compound library design Drug-likeness assessment

Recommended Application Scenarios for N-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide Based on Available Evidence


Kinase Inhibitor Hit Expansion and SAR Exploration (TAK1 and Related Kinase Targets)

The propanamide-linked dihydroacenaphthylene scaffold provides three distinct regions for systematic SAR exploration: the dihydroacenaphthylene core (modifications at positions 3, 5, 6, 7, 8), the central propanamide linker (length variations, amide N-alkylation), and the 4-methoxyphenylsulfonyl terminus (methoxy positional isomers, replacement with halogens or heterocycles). Published TAK1 inhibitor series featuring related dihydroacenaphthylene sulfonamide motifs demonstrate that linker length and aryl substitution are primary determinants of potency, with IC50 values spanning 19 nM to >10,000 nM across a single congeneric series . Researchers procuring this compound as a synthetic intermediate or screening hit should prioritize the design of analogs that systematically vary each of these three substructural regions.

Cytochrome P450 Selectivity Profiling Panel Compound

The sulfonamide-dihydroacenaphthylene chemotype has demonstrated notable CYP isoform selectivity differences, with a structurally related analog showing ~900-fold higher potency against human CYP11B1 (IC50 = 2 nM) versus rat CYP11B1 (IC50 = 1,800 nM) . This dramatic species divergence makes the chemotype a valuable tool compound for calibrating CYP selectivity panels and for investigating the structural basis of CYP11B1 isoform selectivity. The target compound, with its extended 4-methoxyphenylsulfonyl group, is predicted to engage the CYP11B1 active site differently than smaller sulfonamide analogs and may serve as a reference point for defining the upper size limit of the CYP11B1 substrate-binding cavity.

Computational Docking and Pharmacophore Model Validation

With a well-defined three-segment architecture (hydrophobic polycyclic core, flexible linker, hydrogen-bond-capable sulfonamide terminus), this compound is suitable for validating pharmacophore models of sulfonamide-binding proteins. The calculated TPSA of 59.0 Ų and clogP of 4.25 place it in a physicochemical range that is compatible with commonly used drug-target docking algorithms, while the five rotatable bonds provide a manageable conformational sampling space for molecular dynamics-based binding pose prediction. The absence of stereocenters eliminates enantiomeric complexity and simplifies computational workflows compared to chiral analogs.

Synthetic Methodology Development Using the Dihydroacenaphthylene Scaffold

The dihydroacenaphthylene core is a polycyclic aromatic hydrocarbon (PAH) substructure that undergoes electrophilic aromatic substitution at defined positions . This compound, bearing a 5-amino substituent linked to a propanamide chain, can serve as a versatile building block for further derivatization—including acylation, sulfonylation, and palladium-catalyzed cross-coupling at accessible positions on the naphthalene ring system. Its use as a synthetic intermediate is supported by its commercial availability from multiple compound suppliers and its inclusion in the ZINC database of purchasable chemical space [1].

Quote Request

Request a Quote for N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.